REACTION_CXSMILES
|
[CH2:1](Br)[C:2]#[CH:3].[CH2:5]([O:7][CH:8]([O:11][CH2:12][CH3:13])[CH2:9][NH2:10])[CH3:6].[CH2:14]1[CH2:18]OC[CH2:15]1>>[CH2:5]([O:7][CH:8]([O:11][CH2:12][CH3:13])[CH2:9][N:10]([CH2:18][C:14]#[CH:15])[CH2:1][C:2]#[CH:3])[CH3:6].[CH2:5]([O:7][CH:8]([O:11][CH2:12][CH3:13])[CH2:9][NH:10][CH2:1][C:2]#[CH:3])[CH3:6]
|
Name
|
|
Quantity
|
14.7 g
|
Type
|
reactant
|
Smiles
|
C(C#C)Br
|
Name
|
|
Quantity
|
13.3 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CN)OCC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After 2 h the THF was removed
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
the residual oil was partitioned between ether and sodium hydroxide solution
|
Type
|
CUSTOM
|
Details
|
Evaporation of the ether
|
Type
|
CUSTOM
|
Details
|
gave an oil which
|
Type
|
CUSTOM
|
Details
|
was chromatographed on silica gel
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(CN(CC#C)CC#C)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.7 g |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(CNCC#C)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1](Br)[C:2]#[CH:3].[CH2:5]([O:7][CH:8]([O:11][CH2:12][CH3:13])[CH2:9][NH2:10])[CH3:6].[CH2:14]1[CH2:18]OC[CH2:15]1>>[CH2:5]([O:7][CH:8]([O:11][CH2:12][CH3:13])[CH2:9][N:10]([CH2:18][C:14]#[CH:15])[CH2:1][C:2]#[CH:3])[CH3:6].[CH2:5]([O:7][CH:8]([O:11][CH2:12][CH3:13])[CH2:9][NH:10][CH2:1][C:2]#[CH:3])[CH3:6]
|
Name
|
|
Quantity
|
14.7 g
|
Type
|
reactant
|
Smiles
|
C(C#C)Br
|
Name
|
|
Quantity
|
13.3 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CN)OCC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After 2 h the THF was removed
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
the residual oil was partitioned between ether and sodium hydroxide solution
|
Type
|
CUSTOM
|
Details
|
Evaporation of the ether
|
Type
|
CUSTOM
|
Details
|
gave an oil which
|
Type
|
CUSTOM
|
Details
|
was chromatographed on silica gel
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(CN(CC#C)CC#C)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.7 g |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(CNCC#C)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |